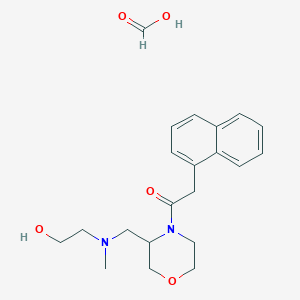

![molecular formula C11H15NO3S B6502801 1-[3-(hydroxymethyl)morpholin-4-yl]-2-(thiophen-2-yl)ethan-1-one CAS No. 1421497-15-5](/img/structure/B6502801.png)

1-[3-(hydroxymethyl)morpholin-4-yl]-2-(thiophen-2-yl)ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(Hydroxymethyl)morpholin-4-yl]-2-(thiophen-2-yl)ethan-1-one (HMTE) is an organic compound and a member of the morpholine family of compounds. It is a colorless, crystalline solid with a molecular weight of 220.3 g/mol. HMTE has a melting point of 106-107 °C and a boiling point of 209-210 °C. It is insoluble in water, but is soluble in many organic solvents. HMTE is used in a variety of scientific research applications, including synthesis, biochemical and physiological studies, and drug development.

Scientific Research Applications

Antiviral Activity

The piperidin-4-one nucleus in this compound has been associated with antiviral properties . Researchers have investigated its potential to inhibit viral replication and combat infections caused by various viruses.

Antitumor Effects

Compounds containing the piperidin-4-one core have shown promise as antitumor agents . Investigations into the specific mechanisms of action and potential therapeutic applications against cancer cells are ongoing.

Central Nervous System Stimulation

Interestingly, this compound has been studied for its central nervous system (CNS) stimulant effects . Researchers explore its impact on neurotransmitter systems and neuronal activity.

Analgesic Properties

The morpholin-4-ylmethyl group in the compound suggests potential analgesic (pain-relieving) properties . Studies aim to understand its interactions with pain receptors and pathways.

Anticancer Research

Beyond general antitumor effects, investigations have specifically focused on its anticancer potential . Researchers evaluate its efficacy against specific cancer types and explore combination therapies.

Antimicrobial Applications

Morpholine, a key component of this compound, is widely used in synthesis due to its industrial applications . Researchers have explored its antimicrobial properties, including its effectiveness against bacteria and fungi.

properties

IUPAC Name |

1-[3-(hydroxymethyl)morpholin-4-yl]-2-thiophen-2-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3S/c13-7-9-8-15-4-3-12(9)11(14)6-10-2-1-5-16-10/h1-2,5,9,13H,3-4,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUTVSHIOGMVNDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1C(=O)CC2=CC=CS2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(Hydroxymethyl)morpholino)-2-(thiophen-2-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(furan-2-yl)methylidene]-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6502722.png)

![(2Z)-3-oxo-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl pyridine-4-carboxylate](/img/structure/B6502740.png)

![N-[2-(2-methoxyphenyl)ethyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide](/img/structure/B6502754.png)

![3-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-9-yl]-1lambda6-thiolane-1,1-dione](/img/structure/B6502757.png)

![N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-3-(trifluoromethyl)benzamide](/img/structure/B6502773.png)

![2-(2-fluorophenoxy)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide](/img/structure/B6502779.png)

![3-(3,4-dimethoxyphenyl)-9-(2-methoxyethyl)-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B6502787.png)

![3-(4-chlorophenyl)-9-(3-methoxypropyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B6502793.png)

![1-[3-(hydroxymethyl)morpholin-4-yl]-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one](/img/structure/B6502809.png)

![8-{3-[(3-chloro-4-methoxyphenyl)amino]propyl}-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6502812.png)

amino}ethan-1-ol; formic acid](/img/structure/B6502815.png)

![9-[4-(2-hydroxyethyl)phenyl]-2-methyl-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B6502824.png)

![1-{3-[(dimethylamino)methyl]morpholin-4-yl}-4-phenylbutan-1-one; formic acid](/img/structure/B6502831.png)